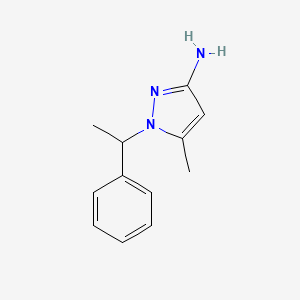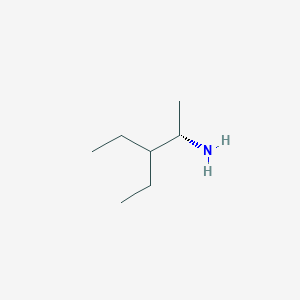![molecular formula C8H13F2N B13541195 1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine](/img/structure/B13541195.png)
1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanamine is a synthetic organic compound characterized by its unique spirocyclic structure, which includes a spiro[23]hexane core substituted with difluoromethyl and methanamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine typically involves multiple steps:
Formation of the Spirocyclic Core: The spiro[2.3]hexane core can be synthesized through a cyclization reaction involving appropriate precursors, such as alkenes or alkynes, under specific conditions (e.g., using a Lewis acid catalyst).
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially converting the methanamine group to other amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the difluoromethyl or methanamine groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield difluoromethyl ketones, while substitution could produce a variety of functionalized spirocyclic compounds.
Applications De Recherche Scientifique
1-{1,1-Difluoro-5-methylspiro[2
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which 1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanamine exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity, while the spirocyclic structure may confer selectivity and specificity.
Comparaison Avec Des Composés Similaires
1-{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol: This compound differs by having a thiol group instead of a methanamine group.
1,1-Difluorospiro[2.3]hexan-5-ol: This compound has a hydroxyl group instead of a methanamine group.
Uniqueness: 1-{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanamine is unique due to its combination of a spirocyclic core with difluoromethyl and methanamine groups, which may confer distinct chemical and biological properties compared to its analogs
This detailed overview provides a comprehensive understanding of 1-{1,1-Difluoro-5-methylspiro[23]hexan-5-yl}methanamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H13F2N |
|---|---|
Poids moléculaire |
161.19 g/mol |
Nom IUPAC |
(2,2-difluoro-5-methylspiro[2.3]hexan-5-yl)methanamine |
InChI |
InChI=1S/C8H13F2N/c1-6(5-11)2-7(3-6)4-8(7,9)10/h2-5,11H2,1H3 |
Clé InChI |
FJSLPVPLGSRFAM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(C1)CC2(F)F)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tricyclo[4.2.0.0,2,5]octan-3-aminehydrochloride](/img/structure/B13541125.png)




![3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-2lambda6-thia-1-azabicyclo[2.2.2]octane-2,2-dione](/img/structure/B13541145.png)

![Dispiro[2.0.2.1(3)]heptan-7-ylmethanamine](/img/structure/B13541168.png)

![3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acid](/img/structure/B13541181.png)
![2-(1-Hydroxy-2-methylpropan-2-yl)-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13541182.png)

![(1,1-Difluorospiro[2.4]heptan-5-yl)methanamine](/img/structure/B13541192.png)

